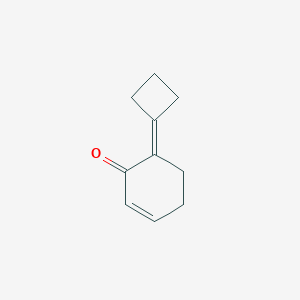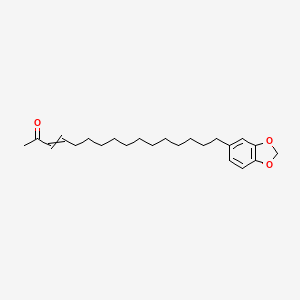
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is an organic compound characterized by the presence of a benzodioxole ring attached to a hexadec-3-en-2-one chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one typically involves the coupling of a benzodioxole derivative with a hexadec-3-en-2-one precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the aliphatic chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadec-3-en-2-one chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 16-(1,3-Benzodioxol-5-yl)-2-hexadecanone
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is unique due to its specific combination of a benzodioxole ring and a hexadec-3-en-2-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
828263-40-7 |
|---|---|
Fórmula molecular |
C23H34O3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
16-(1,3-benzodioxol-5-yl)hexadec-3-en-2-one |
InChI |
InChI=1S/C23H34O3/c1-20(24)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21-16-17-22-23(18-21)26-19-25-22/h12,14,16-18H,2-11,13,15,19H2,1H3 |
Clave InChI |
GLEWZPUZTYZURE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
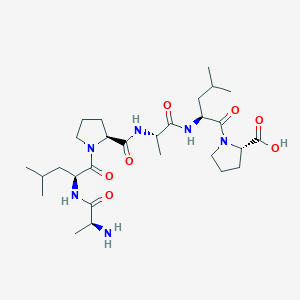
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
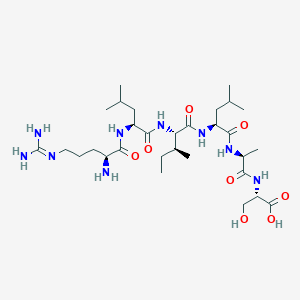
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
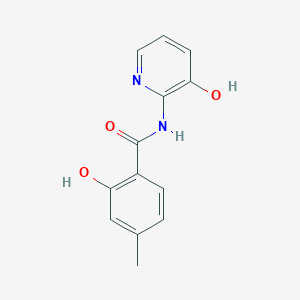

![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
